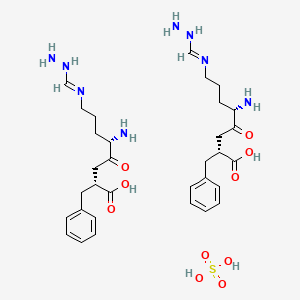
Pratensein7-O-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Pratensein 7-O-glucopyranoside can be isolated from natural sources such as Trifolium pratense . The compound is typically extracted using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process involves dissolving the plant material in the solvent, followed by purification steps to isolate the compound.
Chemical Reactions Analysis
Pratensein 7-O-glucopyranoside, being an isoflavone, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pratensein 7-O-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of isoflavones and their derivatives.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in various diseases.
Industry: It is used in the formulation of cosmetics and health products due to its beneficial properties.
Mechanism of Action
The mechanism of action of Pratensein 7-O-glucopyranoside involves its interaction with various molecular targets and pathways. As an isoflavone, it can modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from damage .
Comparison with Similar Compounds
Pratensein 7-O-glucopyranoside is unique among isoflavones due to its specific glucopyranoside moiety. Similar compounds include:
Genistein: Another isoflavone with similar antioxidant properties.
Daidzein: Known for its anti-inflammatory effects.
Biochanin A: Studied for its potential anticancer properties.
Pratensein 7-O-glucopyranoside stands out due to its specific structure and the presence of the glucopyranoside group, which may contribute to its unique biological activities .
Properties
Molecular Formula |
C22H28O11 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C22H28O11/c1-30-14-3-2-9(4-12(14)24)11-8-31-15-6-10(5-13(25)17(15)18(11)26)32-22-21(29)20(28)19(27)16(7-23)33-22/h2-4,8,10,13,15-17,19-25,27-29H,5-7H2,1H3/t10?,13?,15?,16-,17?,19-,20+,21-,22-/m1/s1 |
InChI Key |
WSDAKYZKKRBEIH-WITJTQJTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=COC3CC(CC(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3CC(CC(C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3H-Indolium,2-[2-[2-chloro-3-[[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt](/img/structure/B12338708.png)






![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)

